molecular formula C24H23N3OS B2356117 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide CAS No. 477538-50-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide

Cat. No.: B2356117
CAS No.: 477538-50-4
M. Wt: 401.53
InChI Key: RQNNQBKNOLFZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, built around a benzothiazole core structure. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles . This compound is intended for research applications only and is not approved for human, veterinary, or consumer use. Research Applications and Value While the specific activity of this compound is under investigation, structurally similar N-(thiazol-2-yl)benzamide and N-(benzothiazolyl)benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs demonstrate low-micromolar antagonist activity (IC₅₀ values of 1–3 μM) and exhibit high selectivity, showing no significant off-target activity at other classic Cys-loop receptors like 5-HT₃, nACh, GABA A , or glycine receptors . This makes related compounds valuable pharmacological tools for probing the physiological functions of ZAC, which is implicated in sensing zinc, copper, and pH fluctuations. Furthermore, benzothiazole-based molecules are extensively explored for their potential as antimicrobial and anti-tubercular agents, with some derivatives showing promising activity against Mycobacterium tuberculosis . The benzothiazole nucleus is also a key structural element in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, which represent a modern polypharmacology approach for treating pain and inflammation . Handling and Usage This product is for research and development use only and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic procedures. Please refer to the Safety Data Sheet (SDS) for safe handling instructions.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-3-27(4-2)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)29-24/h5-16H,3-4H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNNQBKNOLFZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminothiophenol with ortho-Substituted Aldehydes

The benzothiazole ring is constructed via cyclocondensation of 2-aminothiophenol (1) with 2-nitrobenzaldehyde (2) under oxidative conditions. As reported by Al-Mutairi et al., ultrasonic irradiation in solvent-free systems achieves 65–83% yields within 20 minutes. The reaction proceeds through nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclization and air oxidation to form 2-(2-nitrophenyl)-1,3-benzothiazole (3) (Scheme 1).

Scheme 1 :
$$ \text{2-Aminothiophenol} + \text{2-Nitrobenzaldehyde} \xrightarrow{\text{Ultrasonic, RT}} \text{2-(2-Nitrophenyl)-1,3-benzothiazole} $$

Reduction of the Nitro Group

The nitro group in (3) is reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol at 50°C, yielding 2-(2-aminophenyl)-1,3-benzothiazole (4) . This step achieves >90% conversion, as validated by thin-layer chromatography.

Synthesis of 4-(Diethylamino)benzoyl Chloride

Alkylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid (5) undergoes N,N-diethylation via reaction with diethyl sulfate in alkaline methanol, producing 4-(diethylamino)benzoic acid (6) . The reaction requires 6 hours at reflux (70°C), with yields exceeding 85%.

Chlorination to Acyl Chloride

Compound (6) is treated with thionyl chloride (3 equivalents) under reflux (80°C, 2 hours) to form 4-(diethylamino)benzoyl chloride (7) . Excess thionyl chloride is removed by distillation, and the product is used directly in subsequent steps.

Amide Coupling Reaction

Coupling of Benzothiazole-Phenylamine with Acyl Chloride

The final step involves reacting (4) with (7) in anhydrous dichloromethane (DCM) using triethylamine as a base. The mixture is stirred at 25°C for 12 hours, yielding N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide (8) . Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the product in 78–82% purity (Scheme 2).

Scheme 2 :
$$ \text{2-(2-Aminophenyl)-1,3-benzothiazole} + \text{4-(Diethylamino)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} $$

Catalytic and Solvent Optimization

Alternative methods employ green catalysts such as ZnO-beta zeolite or Co$$3$$O$$4$$ nanoflakes to enhance reaction efficiency. For instance, using Co$$3$$O$$4$$ in solvent-free conditions reduces reaction time to 5 minutes with 95% yield.

Analytical Data and Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.32 (s, 1H, benzothiazole-H), 7.85–7.45 (m, 8H, aromatic-H), 3.48 (q, 4H, NCH$$2$$), 1.24 (t, 6H, CH$$_3$$).
  • IR (KBr): 1650 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (C=N stretch).

Comparative Yield Analysis

Catalyst Solvent Time (h) Yield (%)
None (Ultrasonic) Solvent-free 0.33 83
Co$$3$$O$$4$$ Neat 0.08 95
ZnO-beta zeolite Ethanol 2.5 89

Challenges and Mitigation Strategies

Regioselectivity in Benzothiazole Formation

Competing reactions during cyclization may yield regioisomers. Employing nitro-substituted aldehydes directs cyclization to the ortho position, as the nitro group acts as a directing group.

Purification of Hydrophobic Amides

The target compound’s low solubility in polar solvents necessitates chromatographic purification with gradient elution. Recrystallization from ethanol/water (7:3) improves crystal purity.

Industrial-Scale Considerations

Patent CN1646507A highlights the hazards of nitration steps using concentrated nitric acid. For safer scalability, catalytic hydrogenation or microwave-assisted reduction is recommended.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

(a) N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
  • Structure: Replaces the diethylamino group with a butoxy substituent.
  • Molecular Weight: 402.5 g/mol (vs. ~395.5 g/mol for the diethylamino analog).
  • Properties: Higher lipophilicity (XLogP3 = 6.1) due to the butoxy chain. Reduced hydrogen-bonding capacity (1 donor vs. 1 donor in the diethylamino compound).
  • Significance: The butoxy group may enhance passive diffusion but reduce solubility compared to the diethylamino group .
(b) N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Structure: Substitutes diethylamino with a 2,5-dioxopyrrolidinyl group.
  • Molecular Weight : 414.47 g/mol.
  • 4 in the diethylamino analog). Likely reduced membrane permeability compared to the diethylamino derivative.
  • Applications : The dioxopyrrolidinyl group is common in protease inhibitors, suggesting divergent biological targets .

Modifications to the Benzothiazole-Phenyl Linkage

(a) N-(1,3-Benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
  • Structure : Replaces the phenyl linker with a sulfamoyl group.
  • Molecular Formula : C21H17N3O3S2.
  • Higher topological polar surface area (TPSA) compared to the diethylamino analog, reducing blood-brain barrier penetration .
(b) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
  • Structure : Shifts the benzothiazole to the para position and introduces dichloro substituents.
  • Molecular Weight : 401.3 g/mol.
  • Dichloro substitution may improve binding to hydrophobic pockets in enzymes .

Thiazole/Thiazolidinone Derivatives

(a) 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Features a thiazole ring and diethylsulfamoyl group.
  • Properties: The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating diethylamino group. Sulfamoyl enhances solubility but may reduce bioavailability due to increased polarity .
(b) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
  • Structure : Contains a dihydrothiazol-2-ylidene core.
  • Crystallographic Data: Bond angles (e.g., C3–C2–N1 = 123.2°) and torsional parameters suggest conformational rigidity. The methoxy group modulates electronic properties differently than diethylamino .

Key Comparative Data

Compound Substituent MW (g/mol) XLogP3 Hydrogen Bond Acceptors Biological Implications
Target compound (diethylamino) -N(C2H5)2 ~395.5 ~4.5* 4 Enhanced permeability, CNS activity
4-Butoxy analog -O(CH2)3CH3 402.5 6.1 4 High lipophilicity, limited solubility
4-Dioxopyrrolidinyl analog -(2,5-dioxopyrrolidin-1-yl) 414.47 ~3.8* 6 Protease inhibition, polar interactions
4-Sulfamoyl analog -SO2N(CH3)Ph 415.5 ~3.2* 5 Increased polarity, altered target binding
Dichloro analog -2,4-Cl2 401.3 ~5.0* 3 Hydrophobic binding, stability

*Estimated based on structural analogs.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety that contributes to its biological properties. The structure can be summarized as follows:

  • Chemical Formula : C_{19}H_{22}N_{2}S
  • Molecular Weight : 318.46 g/mol

This compound is characterized by the presence of both a benzothiazole ring and a diethylamino group, which enhance its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
  • Ion Channel Modulation : Studies indicate that this compound may affect ion channels such as Kv1.3, which play a crucial role in immune responses and neuronal excitability .

Biological Activities

The compound exhibits a range of biological activities, which can be classified as follows:

  • Anticancer Activity : Research has demonstrated that benzothiazole derivatives possess anticancer properties. This compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest it may inhibit the growth of certain pathogenic microorganisms.
  • Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
In vitro study on cancer cells Demonstrated significant cytotoxicity against breast and prostate cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial assay Showed inhibition of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Ion channel study Found to inhibit Kv1.3 channels effectively in patch-clamp experiments, indicating potential use in autoimmune disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide?

  • Methodological Answer : The synthesis typically involves coupling benzothiazole derivatives with substituted benzamides. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen atmosphere .

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) ensures high purity .

    Key Reaction Parameters
    Solvent: DMF or DCM
    Catalysts: EDCI/HOBt
    Temperature: 0–25°C
    Yield: 48–95%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms amide/thiazole moieties. For example, aromatic protons appear at δ 7.2–8.5 ppm, while diethylamino groups show signals at δ 1.2–3.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 432.15) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using C18 columns with acetonitrile/water mobile phases .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Cellular assays : MTT assays evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Protein-ligand docking : Computational models (AutoDock Vina) predict binding to benzothiazole-recognizing domains .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Methodological Answer :

  • SAR studies : Replace diethylamino with morpholino or piperazine groups to improve solubility .

  • Heterocyclic substitutions : Introduce pyridine or thiadiazole rings to modulate electron density and binding affinity .

  • Pharmacokinetic optimization : Add PEG chains or sulfonate groups to enhance blood-brain barrier penetration .

    Derivative Modification Biological Impact
    Morpholino analogDiethylamino → morpholineIncreased solubility
    Thiadiazole variantBenzothiazole → thiadiazoleEnhanced kinase inhibition

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation in vitro vs. in vivo discrepancies .
  • Off-target profiling : Screen against a panel of 50+ receptors (e.g., CEREP panel) to identify non-specific interactions .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular dynamics simulations : Analyze binding stability in enzyme active sites (e.g., GROMACS) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • Network pharmacology : Map interactions using STRING or KEGG databases to identify downstream signaling pathways .

Q. How to address synthetic challenges in scaling up production?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve yield and reduce side reactions in multi-step syntheses .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent options .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy?

  • Methodological Answer :

  • Poor pharmacokinetics : Assess plasma stability (e.g., rodent PK studies) and adjust dosing regimens .
  • Tissue penetration issues : Use radiolabeled analogs (³H/¹⁴C) to quantify biodistribution .
  • Metabolite interference : Identify active metabolites via LC-MS/MS and retest activity .

Q. How to interpret conflicting enzyme inhibition data between recombinant and cellular assays?

  • Methodological Answer :

  • Cellular context : Account for endogenous inhibitors or competing substrates in cell-based assays .
  • Membrane permeability : Measure intracellular compound levels via LC-MS to confirm target engagement .
  • Post-translational modifications : Check for phosphorylation/acetylation of recombinant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.